Hydrogen sulfite

概述

描述

Hydrogen sulfite (HSO₃⁻), the conjugate base of sulfurous acid (H₂SO₃), is a key intermediate in sulfur metabolism and industrial processes. It exists in equilibrium with sulfite (SO₃²⁻) and H⁺ in aqueous solutions, depending on pH . Sodium this compound (NaHSO₃) is widely utilized as a reducing agent, preservative, and bleaching agent in food, textiles, and photography due to its ability to neutralize reactive oxygen species (ROS) and reduce chromophores . Its reactivity stems from the nucleophilic aldehyde group interactions, enabling applications in analytical probes for detection .

准备方法

Synthetic Routes and Reaction Conditions

Hydrogen sulfite can be prepared by bubbling sulfur dioxide (SO₂) gas through a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is as follows: [ \text{SO}_2 + \text{NaOH} \rightarrow \text{NaHSO}_3 ]

Industrial Production Methods

In industrial settings, hydrogensulfite is typically produced by the absorption of sulfur dioxide in an alkaline solution. This process is carried out in large absorption towers where sulfur dioxide gas is passed through a solution of sodium hydroxide or potassium hydroxide, resulting in the formation of sodium hydrogensulfite or potassium hydrogensulfite.

化学反应分析

Types of Reactions

Hydrogen sulfite undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

-

Oxidation: : this compound can be oxidized to sulfate (SO₄²⁻) in the presence of strong oxidizing agents such as hydrogen peroxide (H₂O₂). [ \text{HSO}_3^- + \text{H}_2\text{O}_2 \rightarrow \text{SO}_4^{2-} + \text{H}_2\text{O} ]

-

Reduction: : this compound can act as a reducing agent and reduce various metal ions to their lower oxidation states. For example, it can reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). [ 2 \text{Fe}^{3+} + \text{HSO}_3^- + \text{H}_2\text{O} \rightarrow 2 \text{Fe}^{2+} + \text{SO}_4^{2-} + 3 \text{H}^+ ]

-

Substitution: : this compound can undergo substitution reactions with halogens to form halogenated sulfites. [ \text{HSO}_3^- + \text{Cl}_2 \rightarrow \text{ClHSO}_3 + \text{Cl}^- ]

Common Reagents and Conditions

Common reagents used in reactions with hydrogensulfite include hydrogen peroxide, halogens (such as chlorine and bromine), and various metal salts. The reactions typically occur in aqueous solutions under mild to moderate temperature conditions.

Major Products

The major products formed from reactions involving hydrogensulfite include sulfate ions, halogenated sulfites, and reduced metal ions.

科学研究应用

Hydrogen sulfite has a wide range of applications in scientific research, including:

Chemistry: It is used as a reducing agent in various chemical reactions and as a reagent in the synthesis of organic and inorganic compounds.

Biology: this compound is used in biological research to study the effects of sulfite on cellular processes and enzyme activities.

Medicine: It is used in the pharmaceutical industry as a preservative and antioxidant in drug formulations.

Industry: this compound is used in the food industry as a preservative to prevent the browning of fruits and vegetables. It is also used in water treatment processes to remove chlorine and other oxidizing agents.

作用机制

Hydrogen sulfite exerts its effects through various mechanisms, including:

Reducing Agent: As a reducing agent, hydrogensulfite donates electrons to other molecules, thereby reducing them. This property is utilized in various chemical and industrial processes.

Antioxidant: this compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues.

Enzyme Inhibition: In biological systems, hydrogensulfite can inhibit the activity of certain enzymes by binding to their active sites or altering their conformation.

相似化合物的比较

Hydrogen Sulfite vs. Sulfite (SO₃²⁻)

Key Differences :

- Reactivity : Sulfite is directly reduced by sulfite reductase to H₂S in yeast, contributing to off-flavors in wine . This compound, however, participates in nucleophilic addition reactions (e.g., with aldehydes) for probe design .

- Enzyme Interactions : Sulfite-oxidizing enzymes exhibit higher affinity for sulfite at pH <7, while this compound dominates under acidic conditions .

This compound vs. Sulfate (SO₄²⁻)

Key Insight: Sulfate reduction to HSO₃⁻ and H₂S is critical for amino acid biosynthesis in thermophiles , while sulfate itself is inert in most redox reactions.

This compound vs. Thiosulfate (S₂O₃²⁻)

Functional Contrast : Thiosulfate serves as a sulfur carrier in microbial pathways, whereas this compound acts as a transient metabolite .

This compound vs. Hydrogen Sulfide (H₂S)

Critical Note: H₂S is a signaling molecule in mammals but causes off-flavors in wine when overproduced by yeast . This compound, in contrast, is non-volatile and used to stabilize herbal products (e.g., p-hydroxybenzyl this compound in sulfur-fumigated Gastrodia elata) .

常见问题

Basic Research Questions

Q. What established methodologies detect hydrogen sulfide in microbial cultures, and how are they validated against interference from related sulfur species?

- Answer : Common methods include lead acetate strips (forming black precipitates via PbS) and iron-containing media (e.g., SIM agar). Validation involves:

- Parallel testing with control strains lacking H2S production.

- Spectroscopic quantification (e.g., methylene blue method) to cross-verify results.

- Selective sensors (e.g., voltammetric electrodes) to minimize interference from thiosulfate or sulfite .

- Table : Common H2S Detection Methods

Q. How do microbial communities reduce sulfate to hydrogen sulfide, and what experimental controls ensure accurate pathway analysis?

- Answer : Sulfate reduction occurs in two steps:

Sulfate → Sulfite via ATP sulfurylase.

Sulfite → H2S via dissimilatory sulfite reductase (DsrAB).

- Controls :

- Use <sup>34</sup>S isotope tracing to confirm pathway activity.

- Inhibit methanogens (e.g., with BESA) to isolate sulfate-reducing bacteria .

Q. How can researchers ensure accurate measurement of hydrogen sulfide in reactive or high-toxicity environments?

- Answer : Mitigation strategies include:

- Continuous monitoring with electrochemical sensors to track fluctuating levels.

- Nitrogen stripping to remove dissolved sulfide before sulfate isotopic analysis.

- Surface passivation of equipment to prevent H2S adsorption .

Advanced Research Questions

Q. What experimental approaches identify genetic determinants of sulfite tolerance, and how are contradictions between deletion mutants and domesticated strains resolved?

- Answer :

- Knockout libraries (e.g., yeast deletion collections) screened under sulfite stress identify genes like RTS1 (regulates sulfite reductase).

- Contradictions (e.g., RTS1 deletions increase tolerance vs. efflux mechanisms in domesticated strains) require:

- Comparative transcriptomics to map alternative pathways.

- Enzyme activity assays (e.g., sulfite reductase kinetics) .

- Table : Key Genes in Sulfite Tolerance

| Gene | Function | Observed Effect | Mechanism |

|---|---|---|---|

| RTS1 | Protein phosphatase regulatory subunit | Increased sulfite resistance | Enhanced sulfite reductase activity |

| SUL1 | Sulfate transporter | Efflux-mediated tolerance | Reduced intracellular accumulation |

Q. How do advanced analytical techniques like carbon nanotube-modified electrodes improve sulfite detection in complex matrices?

- Answer :

- Voltammetric sensors with MWCNT paste electrodes selectively bind sulfite, avoiding interference from sulfide/thiosulfate.

- Validation :

- Spike-and-recovery tests in wastewater samples.

- Comparison with ion chromatography .

Q. What statistical models are appropriate for analyzing H2S degradation data in anaerobic bioremediation studies?

- Answer :

- Non-linear regression models (e.g., first-order kinetics) fit degradation curves.

- ANOVA tests for significance in batch reactors under varying pH/redox conditions.

- Calibration curves for methane/ethene byproducts validate metabolic pathways .

Q. How should researchers address biases in literature reviews of H2S emission studies, such as exclusion of non-English publications?

- Answer :

- Inclusion criteria : Use translation tools for non-English texts and avoid over-reliance on English keywords (e.g., "H2S" vs. regional terms).

- Meta-analysis adjustments : Weight studies by sample size and methodological rigor .

Q. What safety protocols are critical when handling corrosive hydrogen sulfite compounds in laboratory settings?

- Answer :

- PPE : Acid-resistant gloves, face shields, and fume hoods for airborne exposures.

- Decontamination : Immediate removal of contaminated clothing and specialized training for hazardous waste disposal .

Q. How can isotopic analysis differentiate biogenic vs. abiogenic sulfide sources in aquatic systems?

- Answer :

- δ<sup>34</sup>S signatures : Biogenic H2S has lower δ<sup>34</sup>S due to microbial fractionation.

- Sample prep : Remove dissolved sulfide via nitrogen stripping before sulfate analysis .

Q. What factors contribute to variability in hydrogen sulfide test results across environmental samples, and how can they be controlled?

属性

CAS 编号 |

15181-46-1 |

|---|---|

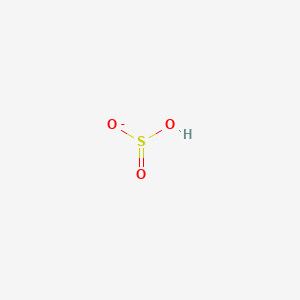

分子式 |

HSO3(−) HO3S- |

分子量 |

81.07 g/mol |

IUPAC 名称 |

hydrogen sulfite |

InChI |

InChI=1S/H2O3S/c1-4(2)3/h(H2,1,2,3)/p-1 |

InChI 键 |

LSNNMFCWUKXFEE-UHFFFAOYSA-M |

SMILES |

OS(=O)[O-] |

规范 SMILES |

OS(=O)[O-] |

Key on ui other cas no. |

15181-46-1 |

物理描述 |

Bisulphites, aqueous solutions are light colored liquids. They can cause severe burns to skin, eyes and mucous membranes. The material is noncombustible. If available, obtain the technical name of the material from the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information. |

同义词 |

isulfite H2S(D2S) hydrogen sulfite hydrosulfite |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。